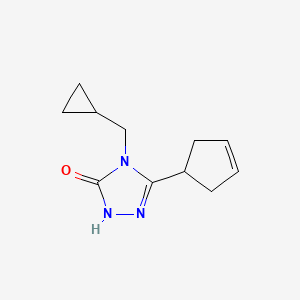
3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of the 1,2,4-triazole class, which is known for its potential biological activity and diverse chemical properties. The 1,2,4-triazole derivatives have been extensively studied due to their relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, the synthesis of 2,4,5-trisubstituted oxazoles, which are structurally related to triazoles, can be performed using trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride, leading to good yields through a cyclisation process . Similarly, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde, followed by characterization using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for polymorphism as seen in the study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, which exhibited two polymorphic forms with different molecular and crystal structures . X-ray diffraction techniques have been used to determine the structure of related compounds, such as 4-amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, revealing strong intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can involve various chemical reactions. The synthesis process often includes steps such as conjugate addition, cyclisation, and the formation of intermediates like nitrilium ions . The chemical reactions are influenced by the substituents on the triazole ring, which can lead to different biological activities and physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are crucial for their potential applications. For example, the antioxidant activities of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been evaluated, showing promising results compared to standard antioxidants . The lipophilicity and pKa values of these compounds have been determined using potentiometric titration in non-aqueous solvents, which is important for understanding their behavior in biological systems . Additionally, the thermodynamic properties, molecular electrostatic potential, and non-linear optical properties of related triazole compounds have been studied using computational methods, providing insights into their stability and potential applications in material science .
properties
IUPAC Name |
3-cyclopent-3-en-1-yl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-13-12-10(9-3-1-2-4-9)14(11)7-8-5-6-8/h1-2,8-9H,3-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRMDAIXUXRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=NNC2=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)
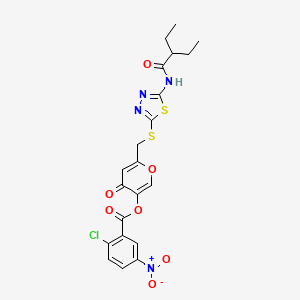
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
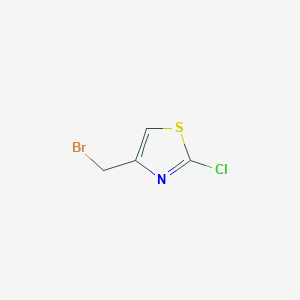
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
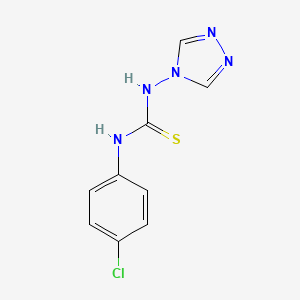
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

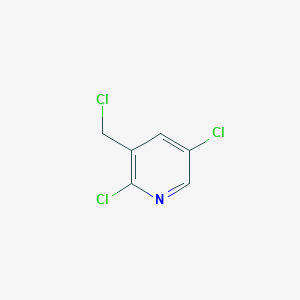
![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
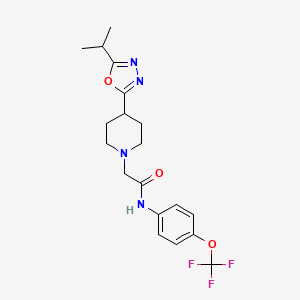
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)